An In-Depth Technical Guide to the Physical Properties of 2-amino-1-(1H-indol-3-yl)ethanone Hydrochloride
An In-Depth Technical Guide to the Physical Properties of 2-amino-1-(1H-indol-3-yl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the known physical properties of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride (CAS Number: 53552-11-7), a key intermediate in pharmaceutical research.[1] Where experimental data is not publicly available, this document outlines authoritative, field-proven methodologies for its determination, empowering researchers to conduct thorough characterization.
Introduction: The Significance of 2-amino-1-(1H-indol-3-yl)ethanone Hydrochloride
2-amino-1-(1H-indol-3-yl)ethanone hydrochloride, also known as 3-aminoacetylindole hydrochloride, is a crucial building block in the synthesis of a variety of bioactive indole-based compounds. Its structure lends itself to the development of novel therapeutics, particularly in the fields of neurology and psychiatry. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control.
The hydrochloride salt form enhances the stability of the parent compound, 2-amino-1-(1H-indol-3-yl)ethanone, which is susceptible to degradation. This guide will delve into the essential physical characteristics that define this compound's behavior and utility.
Chemical Identity and Structure
A foundational aspect of understanding any chemical entity is its unequivocal identification and structure.
Figure 1: Chemical Structure of 2-amino-1-(1H-indol-3-yl)ethanone Hydrochloride.
Table 1: Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride | [1] |
| CAS Number | 53552-11-7 | [1] |
| Molecular Formula | C₁₀H₁₁ClN₂O | [1] |
| Molecular Weight | 210.66 g/mol | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)CN.Cl | |
| InChIKey | TXZGPHYYERYJNX-UHFFFAOYSA-N | [1] |
Macroscopic and Thermal Properties
The macroscopic appearance and thermal behavior of a compound are critical for handling, storage, and processing.
Physical State and Appearance
2-amino-1-(1H-indol-3-yl)ethanone hydrochloride is typically supplied as a solid. The color and crystalline form can vary depending on the synthetic route and purification method.
Melting Point
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol adheres to the widely accepted capillary method for melting point determination.[2]
Figure 2: Workflow for Melting Point Determination.
Causality in Protocol:
-
Drying the sample: Essential to remove any residual solvent, which can act as an impurity and depress the melting point.[3]
-
Sample height of 2-3 mm: Ensures uniform heat transfer throughout the sample, preventing a broad melting range due to temperature gradients.[3]
-
Slow heating rate: A slow temperature ramp (1-2 °C per minute) near the melting point is critical for allowing the system to remain in thermal equilibrium, yielding an accurate melting range.[4]
Solubility Profile
Solubility is a fundamental property that dictates the choice of solvents for synthesis, purification, and formulation. As an amine hydrochloride, 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride is expected to be a polar, ionic compound.
Table 2: Predicted and Experimental Solubility
| Solvent | Predicted Solubility | Experimental Data |
| Water | High | Not available |
| Methanol | High | Not available |
| Ethanol | Moderate to High | Not available |
| Dimethyl Sulfoxide (DMSO) | High | Not available |
| Dichloromethane (DCM) | Low | Not available |
| Diethyl Ether | Very Low/Insoluble | Not available |
| Hexanes | Very Low/Insoluble | Not available |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
The isothermal equilibrium method is a robust technique for accurately determining the solubility of a compound in various solvents.[5]
Figure 3: Workflow for Isothermal Equilibrium Solubility Determination.
Rationale for HPLC-UV Quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice for quantification due to its high sensitivity, specificity, and accuracy. The indole chromophore in the molecule allows for strong UV absorbance, facilitating reliable detection.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of the identity of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Indole NH: A broad singlet typically downfield (>10 ppm).
-
Aromatic Protons: Multiplets in the aromatic region (7-8.5 ppm), with characteristic coupling patterns for the substituted benzene ring.
-
Methylene Protons (-CH₂-): A singlet or a pair of doublets adjacent to the carbonyl group.
-
Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be concentration and temperature-dependent.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal in the downfield region (typically >180 ppm).
-
Indole Carbons: Multiple signals in the aromatic region (100-140 ppm).
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region.
Protocol for NMR Sample Preparation and Analysis:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and assign the chemical shifts based on known ranges for indole derivatives and the effects of protonation.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretching | 3400-3300 |
| N-H (Ammonium) | Stretching (broad) | 3200-2800 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=O (Ketone) | Stretching | ~1680-1660 (conjugated) |
| C=C (Aromatic) | Stretching | 1600-1450 |
| N-H (Ammonium) | Bending | ~1600-1500 |
Justification of Expected Wavenumbers:
-
The carbonyl (C=O) stretch is expected at a lower wavenumber due to conjugation with the indole ring.[8]
-
The broad N-H stretching band for the ammonium salt is a characteristic feature of amine hydrochlorides.[9]
Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Label the significant peaks and correlate them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights.
Expected Mass Spectrum (Electrospray Ionization - ESI+):
-
Parent Ion [M+H]⁺: The protonated molecule of the free base (2-amino-1-(1H-indol-3-yl)ethanone), corresponding to an m/z of approximately 175.08.
-
Fragment Ions: Fragmentation of the indole ring and the side chain would be expected, providing structural confirmation. Common fragmentation patterns for indole alkaloids can be referenced for interpretation.[10][11]
Protocol for Mass Spectrometry Analysis (LC-MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into the mass spectrometer or inject it onto an HPLC system coupled to the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).
-
Analyze the resulting spectrum for the parent ion and characteristic fragment ions.
Stability and Storage
As a hydrochloride salt, 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride is expected to be more stable than its free base form. However, proper storage is crucial to maintain its integrity.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.
Conclusion
This technical guide has synthesized the available information on the physical properties of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride and provided a framework of robust experimental protocols for the determination of key, yet currently unpublished, data. By adhering to these methodologies, researchers and drug development professionals can ensure the accurate characterization of this important synthetic intermediate, thereby supporting the integrity and reproducibility of their scientific endeavors.
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]
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